2-Methyl-3,5-dinitrobenzoyl chloride
CAS No.: 39614-85-2
Cat. No.: VC17011069
Molecular Formula: C8H5ClN2O5
Molecular Weight: 244.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39614-85-2 |
|---|---|
| Molecular Formula | C8H5ClN2O5 |
| Molecular Weight | 244.59 g/mol |
| IUPAC Name | 2-methyl-3,5-dinitrobenzoyl chloride |
| Standard InChI | InChI=1S/C8H5ClN2O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3 |
| Standard InChI Key | AGYLEAJVAFGNEF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
2-Methyl-3,5-dinitrobenzoyl chloride is an aromatic acyl chloride with nitro and methyl substituents. Its IUPAC name reflects the substitution pattern: 2-methyl-3,5-dinitrobenzoyl chloride. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 39614-85-2 | |
| Molecular Formula | ||
| Molecular Weight | 244.589 g/mol | |
| Exact Mass | 243.989 g/mol | |
| Polar Surface Area (PSA) | 108.71 Ų |
The methyl group at the 2-position and nitro groups at the 3- and 5-positions create steric and electronic effects that influence reactivity. The acyl chloride functional group () renders the compound highly electrophilic, facilitating nucleophilic substitution reactions .
Physical and Spectral Data
Critical physical properties include:
The compound’s infrared (IR) spectrum would show characteristic peaks for (1520–1350 cm⁻¹) and (1800–1770 cm⁻¹). Nuclear magnetic resonance (NMR) data would reveal aromatic proton environments influenced by electron-withdrawing nitro groups .
Synthesis and Manufacturing
Optimization Challenges
Key challenges include:
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Nitro Group Stability: Nitro groups are prone to reduction under harsh conditions. The use of selective reductants (e.g., zinc borohydride with tetramethylethylenediamine) minimizes undesired side reactions .
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Chlorination Efficiency: Excess chlorination agents (e.g., ) and catalysts (e.g., -dimethylformamide) improve yields .
Reactivity and Functional Applications
Chemical Reactivity
The compound’s reactivity is dominated by:
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Acyl Chloride Group: Reacts with amines to form amides () or with alcohols to yield esters () .
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Nitro Groups: Electron-withdrawing effects activate the aromatic ring for electrophilic substitution at the para position relative to the methyl group .
Industrial and Pharmaceutical Uses
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Pharmaceutical Intermediates: Serves as a precursor for active pharmaceutical ingredients (APIs), particularly in antimicrobial or antitumor agents .
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Specialty Chemicals: Used in synthesizing dyes, polymers, and agrochemicals due to its nitro-aromatic backbone .
Research and Development Trends
Recent Advances
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Catalytic Reductions: Studies on selective nitro group retention during acyl chloride reductions could enhance synthetic efficiency .
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Green Chemistry: Solvent-free or aqueous-phase reactions are under exploration to reduce environmental impact .
Future Directions
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